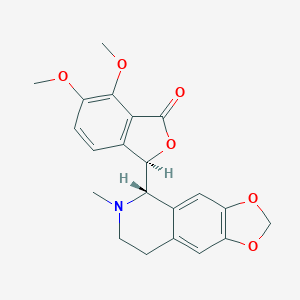

(+)-Hydrastine

Description

Significance within Isoquinoline Alkaloid Chemistry

(+)-Hydrastine belongs to the large and diverse family of isoquinoline alkaloids. nih.gov These compounds are characterized by a core structure of isoquinoline, a heterocyclic aromatic organic compound. The significance of this compound within this class stems from its specific phthalideisoquinoline structure, which consists of a phthalide ring system and an isoquinoline ring system connected by a carbon-carbon bond. spandidos-publications.comresearchgate.net This structural complexity, including its stereochemistry, has made it a valuable subject for research in natural product synthesis and structure-activity relationship studies. biosynth.com

Hydrastine exists as two enantiomers: this compound and (-)-hydrastine, with the latter being more commonly available commercially. nih.gov The distinct stereoisomers, specifically the (1S,9R) configuration of this compound, have been shown to exhibit different biological activities, highlighting the importance of stereoselectivity in chemical and biological processes. spandidos-publications.comnih.gov For instance, research has demonstrated that this compound is a potent competitive antagonist at mammalian GABA-A receptors, a property not as pronounced in its enantiomer. nih.gov This specificity makes it a crucial tool for studying these receptors and their physiological roles.

Historical Context of Academic Inquiry into Hydrastis canadensis L. Alkaloids

The academic investigation of this compound is intrinsically linked to the study of the plant Hydrastis canadensis, commonly known as goldenseal. biosynth.com This perennial herb, native to eastern North America, has a long history of use in traditional medicine by Native Americans and was later adopted by European settlers. usda.govijpsjournal.comijrpr.com The medicinal properties of goldenseal are largely attributed to its rich alkaloid content, which includes hydrastine, berberine, and canadine. usda.govijpsjournal.comijrpr.com

The initial scientific inquiry into the chemical constituents of Hydrastis canadensis dates back to the 19th century. usda.govresearchgate.net Early research focused on the isolation and characterization of its major alkaloids. Hydrastine was first encountered by Durand and later studied by Perrins, Mahla, and Power. researchgate.net These foundational studies laid the groundwork for more sophisticated chemical analyses and pharmacological investigations in the 20th and 21st centuries. The biosynthesis of hydrastine in the plant was a significant area of research, with studies in the 1960s using radiolabeled precursors like tyrosine and dopamine to elucidate the biosynthetic pathway. cdnsciencepub.comcdnsciencepub.comcapes.gov.brmcmaster.ca These experiments confirmed that two molecules of tyrosine are utilized in the formation of the hydrastine skeleton. cdnsciencepub.comcdnsciencepub.com

The ongoing research into the alkaloids of Hydrastis canadensis, including this compound, continues to reveal complex interactions and potential applications, underscoring the enduring academic interest in these natural compounds. usda.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C21H21NO6 |

| Molecular Weight | 383.4 g/mol nih.gov |

| IUPAC Name | (3R)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H- Current time information in Bangalore, IN.chemicalbook.comdioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one nih.gov |

| Melting Point | 115°C chemicalbook.com |

| Optical Rotation [α]D | +127° (c = 4 in dil HCl) chemicalbook.com |

| SMILES | CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 nih.gov |

Detailed Research Findings

Academic research has explored various facets of this compound, particularly its interaction with biological systems at the molecular level. A notable study published in the British Journal of Pharmacology detailed the potent and selective antagonistic effects of this compound on GABA-A receptors. nih.gov The research highlighted the compound's stereoselectivity, with this compound being significantly more potent than its enantiomer, (-)-hydrastine. nih.gov

Key findings from this research include:

Convulsant Activity: this compound was found to be twice as potent as bicuculline as a convulsant in mice, an action that was highly stereoselective. nih.gov

GABA-A Receptor Antagonism: It acted as a competitive antagonist at bicuculline-sensitive GABA-A receptors in isolated guinea-pig ileum, being more potent than bicuculline. nih.gov

Receptor Binding: In rat brain membranes, this compound was more potent than bicuculline in displacing the binding of [3H]-muscimol to high-affinity GABA-A binding sites and in antagonizing the GABA-stimulated binding of [3H]-diazepam to low-affinity sites. nih.gov

Selectivity: The compound did not significantly affect GABAB receptors or acetylcholine receptors in the studied tissues. nih.gov

These findings underscore the value of this compound as a specific probe for investigating the structure and function of GABA-A receptors.

The biosynthesis of hydrastine has also been a subject of detailed investigation. Early studies using isotopic labeling techniques traced the metabolic precursors of hydrastine in Hydrastis canadensis. These studies provided direct evidence for the incorporation of two tyrosine molecules into the hydrastine structure, supporting the classical hypothesis of its biogenesis. cdnsciencepub.comcdnsciencepub.com Furthermore, dopamine was also identified as a specific precursor, being incorporated into one part of the alkaloid's structure. cdnsciencepub.comcdnsciencepub.com

Propriétés

IUPAC Name |

(3R)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUTXVTYJDCMDU-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045611 | |

| Record name | (1S,9R)-beta-Hydrastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29617-43-4, 118-08-1 | |

| Record name | (1S,9R)-beta-Hydrastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrastine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence, Distribution, and Research on Extraction Methodologies

(+)-Hydrastine is primarily associated with the plant Hydrastis canadensis L., commonly known as goldenseal. biosynth.com Research has focused on understanding its distribution within the plant and optimizing methods to extract it for further study.

Hydrastis canadensis, a perennial herb belonging to the buttercup family (Ranunculaceae), is native to the rich, deciduous forests of North America. ijrpr.comextension.orgwikipedia.org The plant is characterized by its thick, yellow, knotted rhizome, which, along with the roots, is the primary source of its main bioactive alkaloids. wikipedia.org

The concentration of this compound varies significantly among the different organs of the goldenseal plant. The highest concentrations are consistently found in the belowground portions—the rhizomes and roots. shaverscreek.org Studies have shown that rhizomes typically contain a higher concentration of hydrastine than the roots. researchgate.nettandfonline.comresearchgate.net In one study, the hydrastine content in rhizomes was between 2.2% and 2.8%, while in the roots, it ranged from 1.3% to 1.9%. researchgate.netnih.gov The aerial parts of the plant, such as the leaves and stems, contain substantially lower levels of hydrastine, often around 0.4% to 0.8%. researchgate.netresearchgate.netnih.gov Consequently, the rhizomes and roots are the primary targets for harvesting. wikipedia.org

Interactive Table: Concentration of this compound in Hydrastis canadensis

| Plant Organ | Hydrastine Concentration Range (% dry weight) | Source(s) |

| Rhizomes | 2.2% - 2.8% | researchgate.nettandfonline.comnih.gov |

| Roots | 1.3% - 1.9% | researchgate.netnih.gov |

| Leaves & Stems | 0.4% - 0.8% | researchgate.netresearchgate.netnih.gov |

Several factors related to cultivation and harvesting can influence the this compound content in Hydrastis canadensis.

Seasonal and Phenological Variation: The concentration of hydrastine exhibits significant seasonal variation. researchgate.netresearchgate.netnih.gov Research indicates that alkaloid levels can peak during the flowering stage and again at dormancy in the belowground parts. shaverscreek.org One study noted that hydrastine concentrations in the roots and rhizomes were higher in the early summer compared to the autumn. shaverscreek.org Another study found that hydrastine and canadine levels were highest in the aerial portions at 16:00h over a 24-hour period, suggesting that time-of-day could be a factor for aerial harvests. shaverscreek.org

Plant Age and Biomass: The age of the plant plays a crucial role in the yield of its rhizomes and roots. Five-year-old plants have been reported to produce five times the yield of roots and rhizomes compared to two-year-old plants. researchgate.netnih.gov

Shade Levels: Cultivation under different shade conditions can impact alkaloid content. An increase in shade from 47% to 83% was found to have a significant negative effect on the concentration of hydrastine in both roots and rhizomes. tandfonline.com Research suggests that the highest alkaloid concentrations in the root and rhizome mixture are found at approximately 30% shade. tandfonline.com

Post-Harvest Processing: The drying temperature after harvesting does not appear to significantly affect hydrastine levels. ashs.org In a study examining drying temperatures from 26.7 °C to 54.4 °C, the concentrations of hydrastine and berberine remained unaffected. ashs.org

While its companion alkaloid, berberine, is found in various other plant families such as Berberidaceae (barberry family), this compound is considered chemically unique to Hydrastis canadensis. acs.orgmuih.edurcsi.com The presence of hydrastine is often used as a key marker for authenticating goldenseal raw material and products, as its absence would indicate substitution with other berberine-containing plants like Coptis spp. muih.eduvt.edu

The extraction and isolation of this compound from plant material involve both traditional and modern techniques designed to efficiently recover the pure compound. researchgate.net The process typically begins with solvent extraction, followed by purification steps. ijcrt.org

Chromatography is essential for separating this compound from the complex mixture of alkaloids and other compounds present in goldenseal extracts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis and quantification of hydrastine. thieme-connect.comresearchgate.net Various HPLC methods have been developed, often employing a C18 column. tandfonline.comtandfonline.com One isocratic method uses a mobile phase of 70% aqueous ammonium formate (25 mM, pH 3.8) and 30% acetonitrile with triethylamine, achieving separation in about 12.5 minutes. tandfonline.com Another method uses a gradient of water with 0.1% formic acid and methanol with 0.1% formic acid. shaverscreek.orgashs.org For applications compatible with mass spectrometry (MS), phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com

Flash Column Chromatography: This technique is utilized for the isolation of this compound on a preparative scale. acs.orgrcsi.com A gradient mobile phase can be employed to effectively separate it from other alkaloids like berberine. acs.orgrcsi.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a practical and cost-effective method used in quality control to identify H. canadensis and detect adulterants by screening for the presence of hydrastine and the absence of marker compounds from other species, such as palmatine. vt.edu

Optimized protocols aim to maximize the yield and purity of isolated this compound.

Solvent Extraction: The extraction process often starts by macerating powdered goldenseal root in a solvent. acs.orgacs.org Ethanol has been shown to be a much more effective solvent than water for extracting alkaloids from goldenseal due to their enhanced solubility in organic solvents. mdpi.com Sonication-assisted extraction is an efficient method that can yield high extraction rates. mdpi.com One protocol involves blending the plant material with a 50:50 mixture of ethanol and water. nih.gov Another uses methanol followed by ethyl acetate. acs.orgacs.org

Purification Steps: After initial extraction, further purification is required. Acid-base extraction is a common technique. researchgate.net A saturated sodium carbonate solution can be used to release (-)-β-hydrastine into its free base form and help remove sugar-containing compounds. acs.orgacs.org The final purification steps may involve dissolving the isolated alkaloids in deionized water and extracting organic impurities with a solvent like ethyl acetate. acs.org

Biosynthetic Pathways and Mechanistic Elucidation

Precursor Incorporation Studies

Tracer experiments using radioactively labeled compounds have been fundamental in identifying the building blocks of (+)-hydrastine. These studies involve feeding a labeled potential precursor to the plant and then isolating the alkaloid to determine the position and extent of isotope incorporation.

Early investigations into the biogenesis of isoquinoline alkaloids identified the amino acid tyrosine as a key progenitor. cdnsciencepub.com Feeding experiments with radioactively labeled tyrosine administered to Hydrastis canadensis demonstrated that tyrosine is a specific and direct precursor to this compound. cdnsciencepub.commcmaster.ca

Crucially, these studies revealed that two molecules of tyrosine are utilized to form one molecule of hydrastine. cdnsciencepub.comcdnsciencepub.com One tyrosine molecule forms the isoquinoline portion of the structure, while the second molecule gives rise to the pendant benzyl-phthalide portion. This "dual molecule utilization" was confirmed by degradation of the hydrastine molecule biosynthesized from [2-¹⁴C]-tyrosine, which showed that radioactivity was located at both carbon atoms 1 and 3 of the hydrastine skeleton. cdnsciencepub.com This finding was a critical piece of evidence supporting the classical hypothesis of isoquinoline alkaloid biosynthesis. cdnsciencepub.commcmaster.ca Interestingly, the incorporation of the two tyrosine molecules was not always equal, suggesting the existence of a split biosynthetic pathway where the two "monomeric" intermediates derived from tyrosine are formed via independent routes before condensation. cdnsciencepub.comacs.org

Further studies aimed to identify the specific intermediates derived from tyrosine. Dopamine, which is formed from tyrosine via decarboxylation of its hydroxylated derivative, L-DOPA, was investigated as a potential precursor. cdnsciencepub.comcdnsciencepub.com When [α-¹⁴C]-dopamine was administered to H. canadensis plants, the isolated this compound was found to be radioactive. acs.org

Subsequent degradation of the labeled hydrastine revealed that the radioactivity was exclusively confined to carbon atom 3. cdnsciencepub.comacs.org This result unequivocally demonstrated that dopamine serves as a specific precursor to the isoquinoline-derived portion (the upper part) of the hydrastine molecule. mcmaster.ca Importantly, it also showed that only one molecule of dopamine is incorporated, solidifying the hypothesis that the two halves of the hydrastine molecule arise from different, though related, intermediates. cdnsciencepub.comacs.org The specific incorporation of dopamine into only one part of the final structure provided strong confirmation for a 'split biosynthetic pathway'. cdnsciencepub.com

| Precursor Administered | Label Position | Incorporation Site in this compound | Key Finding |

|---|---|---|---|

| Tyrosine | [2-¹⁴C] | Carbon-1 and Carbon-3 | Two tyrosine molecules are utilized. cdnsciencepub.com |

| Dopamine | [α-¹⁴C] or [1-¹⁴C] | Carbon-3 | Serves as a specific precursor for the isoquinoline portion only. cdnsciencepub.comacs.org |

While tyrosine provides the core carbon skeleton, other metabolites are required for functional group modifications. The origin of the exocyclic carbon atoms in this compound, such as the N-methyl group and the methylenedioxy bridge, has been investigated. mcmaster.cacdnsciencepub.com

Studies using labeled methionine and formate, known one-carbon donors in biological systems, were conducted in H. canadensis. cdnsciencepub.com The results indicated that the methyl group of methionine is a more efficient precursor than formate for these one-carbon units. cdnsciencepub.com Specifically, the S-methyl group of methionine was shown to be the source for the lactone carbonyl group of hydrastine. cdnsciencepub.comcdnsciencepub.com This suggests that the final steps of the biosynthesis involve modifications by S-adenosylmethionine (SAM)-dependent methyltransferases. cdnsciencepub.com

Dopamine as a Specific Monomeric Precursor

Proposed Biogenetic Hypotheses and Experimental Validation

The results from precursor incorporation studies have been used to test and validate long-standing theories on the biogenesis of isoquinoline alkaloids.

The "classical hypothesis," put forward by Winterstein, Trier, and later refined by Robinson, proposed that benzylisoquinoline alkaloids arise from the condensation of two C6-C2 units derived from tyrosine. cdnsciencepub.comresearchgate.net Specifically, it was suggested that dopamine (or a derivative) condenses with a phenylacetaldehyde or phenylpyruvic acid derivative (also from tyrosine) to form a common intermediate, norlaudanosoline. cdnsciencepub.comscispace.com

The experimental findings from tracer studies in H. canadensis strongly support this hypothesis. cdnsciencepub.comcdnsciencepub.com The demonstration that two tyrosine molecules form the backbone of hydrastine, and that dopamine specifically forms the isoquinoline portion, is in perfect agreement with the classical model. cdnsciencepub.commcmaster.ca The pathway proceeds through the condensation of dopamine and 4-hydroxyphenylpyruvic acid, both derived from tyrosine, to form norlaudanosoline, which is then further modified through methylation, ring closure, and oxidation to yield this compound. cdnsciencepub.com

An alternative theory, the "prephenic acid hypothesis," was proposed by Wenkert. mcmaster.caresearchgate.net This hypothesis suggested that the benzyl portion of the alkaloid was not derived from tyrosine, but directly from a different prephenic acid metabolite. mcmaster.camcmaster.ca According to this scheme, only one molecule of tyrosine (forming the isoquinoline part) should be incorporated into hydrastine, as the enzymatic conversion of prephenate to tyrosine is irreversible. mcmaster.camcmaster.ca

The experimental evidence unequivocally disproved this hypothesis for this compound. cdnsciencepub.comcdnsciencepub.com The finding that two molecules of tyrosine are specifically incorporated into the hydrastine molecule is in direct contradiction to the predictions of the prephenic acid hypothesis. mcmaster.camcmaster.ca Furthermore, the negligible incorporation of phenylalanine, another aromatic amino acid, into hydrastine provided additional evidence against alternative pathways not originating from tyrosine. mcmaster.camcmaster.ca Therefore, the precursor feeding experiments served to both validate the classical hypothesis and invalidate the prephenic acid-based alternative. cdnsciencepub.commcmaster.ca

Elucidation of Key Intermediates

The biosynthesis of this compound proceeds through several critical intermediate compounds, with their roles being established by radiolabeling experiments.

Norlaudanosoline: This benzylisoquinoline alkaloid is a central intermediate in the biosynthesis of a wide array of isoquinoline alkaloids. Classical biogenetic hypotheses, which have been largely substantiated by experimental evidence, propose that norlaudanosoline is formed from the condensation of two tyrosine-derived units: dopamine and dihydroxyphenylpyruvic acid. cdnsciencepub.com Tracer experiments have demonstrated that two molecules of tyrosine are specifically incorporated into the hydrastine molecule. cdnsciencepub.comresearchgate.net Furthermore, the specific incorporation of labeled dopamine into hydrastine confirms its role as a direct precursor. cdnsciencepub.commcmaster.camcmaster.ca The formation of norlaudanosoline establishes the core benzylisoquinoline skeleton from which hydrastine is ultimately derived. cdnsciencepub.com

Tetrahydroberberine Ring System: Following the formation of norlaudanosoline, the pathway proceeds towards the formation of a tetracyclic protoberberine skeleton. This involves the introduction of a one-carbon unit, often referred to as the "berberine bridge," which is derived from the S-methyl group of methionine. researchgate.netcdnsciencepub.com This cyclization step leads to the formation of the tetrahydroberberine ring system. cdnsciencepub.com This tetracyclic structure is a crucial branch point, leading to both protoberberine alkaloids like berberine and phthalideisoquinoline alkaloids like hydrastine. cdnsciencepub.comcdnsciencepub.com

Enzymatic Steps and Reaction Mechanisms in Biogenesis

The conversion of early precursors into this compound is orchestrated by a series of specific enzymatic reactions.

Condensation Reactions

The initial and pivotal condensation reaction is the formation of (S)-norcoclaurine from two derivatives of tyrosine: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.com This reaction, catalyzed by norcoclaurine synthase (NCS), forms the fundamental 1-benzylisoquinoline core. oup.comoup.com Subsequent reactions build upon this scaffold. A key condensation, consistent with the classical hypothesis, is the Mannich-type reaction between dopamine and dihydroxyphenylpyruvic acid to yield norlaudanosoline. cdnsciencepub.com

One-Carbon Unit Introduction

A critical step in the formation of the tetrahydroberberine ring system is the introduction of a single carbon atom. cdnsciencepub.com Tracer studies have definitively shown that the S-methyl group of methionine is the source of this "berberine bridge" carbon. researchgate.netcdnsciencepub.com This one-carbon unit is also the origin of the lactone carbonyl group in hydrastine. cdnsciencepub.com The introduction is believed to occur via a transmethylation step. cdnsciencepub.com

Oxidative Modification Steps

The transformation of the tetrahydroberberine intermediate into this compound involves a series of oxidative modifications. These steps are crucial for the formation of the characteristic phthalide structure. While the precise enzymatic machinery is still under investigation, it is understood that these oxidative reactions modify the tetrahydroberberine skeleton to yield the final hydrastine molecule. cdnsciencepub.com It has been proposed that hydrastine could be formed through the oxidative modification of berberine. cdnsciencepub.com The conversion of the N-methyl group of a protoberberine intermediate into the lactone carbonyl carbon of hydrastine is a key oxidative transformation. nih.gov

Comparative Biosynthesis with Co-occurring Alkaloids (e.g., Berberine)

The biosynthetic pathways of this compound and berberine are intricately linked, particularly in their early stages. cdnsciencepub.com Both alkaloids share the common precursor (S)-norcoclaurine, derived from the condensation of dopamine and 4-HPAA. oup.com

The pathways diverge after the formation of the tetrahydroberberine ring system. cdnsciencepub.comcdnsciencepub.com

For Berberine: The tetrahydroberberine intermediate undergoes further enzymatic reactions, including the action of tetrahydroprotoberberine oxidase, to form the quaternary protoberberine alkaloid berberine. shaverscreek.org

For this compound: A different series of oxidative modifications takes place. It is hypothesized that a common N-methylated precursor, laudanosoline, could lead to both alkaloids through independent oxidative pathways. cdnsciencepub.com Alternatively, hydrastine may be formed via the oxidative modification of berberine itself. cdnsciencepub.comnih.gov

Tracer experiments have shown that while both alkaloids derive from two tyrosine molecules, the ratio of incorporation can vary with time, suggesting complex regulatory mechanisms and potential precursor pool dynamics within the plant. cdnsciencepub.comresearchgate.net The S-methyl group of methionine serves as the one-carbon source for both the "berberine bridge" in berberine and the lactone carbonyl group in hydrastine, highlighting their close biosynthetic relationship. cdnsciencepub.com

| Feature | This compound | Berberine |

| Alkaloid Class | Phthalideisoquinoline | Protoberberine |

| Common Precursors | Tyrosine, Dopamine, Norlaudanosoline, Tetrahydroberberine skeleton | Tyrosine, Dopamine, Norlaudanosoline, Tetrahydroberberine skeleton |

| Source of "Bridge" Carbon | S-methyl group of Methionine (forms lactone carbonyl) | S-methyl group of Methionine |

| Final Steps | Oxidative modification of a protoberberine intermediate | Oxidation of a tetrahydroprotoberberine intermediate |

Pharmacological Activities and Molecular Mechanisms of Action

Central Nervous System Modulatory Effects

(+)-Hydrastine demonstrates notable effects on the central nervous system (CNS), primarily characterized by its stimulant properties.

Stimulant Properties

Research indicates that this compound acts as a stimulant on the central nervous system, with some studies suggesting its influence is analogous in part to that of strychnine, although its effects are more slowly developed and sustained. henriettes-herb.comstaywellsolutionsonline.com The alkaloid is reported to stimulate respiration and circulation. henriettes-herb.com In experimental animal models, high doses have been shown to induce convulsions, which are followed by paralysis. henriettes-herb.com This convulsant activity has been noted in various studies, with this compound being more potent in inducing convulsions compared to its (-)-isomer. nih.gov Some research also points to its potential as a CNS depressant, although this appears to be a less prominent effect. nih.gov

Comparative Effects with other Pharmacological Agents

The stimulant properties of this compound have been compared to those of other well-known pharmacological agents. Its action on the nervous system shares some similarities with strychnine, a potent convulsant. henriettes-herb.com Furthermore, its chemical structure is closely related to narcotine (noscapine), and their physiological actions bear some resemblance. henriettes-herb.com When oxidized, hydrastine and narcotine yield hydrastinine and cotarnine, respectively. henriettes-herb.com Hydrastinine itself is recognized for its stimulant action on the uterus. ncats.io

In studies investigating its effects on dopamine biosynthesis in PC12 cells, specific isomers of hydrastine demonstrated inhibitory effects. nih.govthieme-connect.com For instance, (1R,9S)-β-hydrastine hydrochloride and (1R,9S)-β-hydrastine inhibited dopamine content, while (1S,9R)-β-hydrastine did not show this effect. nih.govthieme-connect.com This suggests a stereospecific interaction with the cellular machinery involved in neurotransmitter synthesis.

Autonomic Nervous System and Smooth Muscle Interactions

This compound exerts significant effects on the autonomic nervous system and various smooth muscle tissues, leading to changes in blood pressure, gastrointestinal activity, and airway function.

Vasomotor Nerve Actions and Hypotensive Effects

The cardiovascular effects of this compound are complex and can appear contradictory. It has been reported to cause an initial rise in blood pressure through the constriction of small blood vessels, an action attributed to its excitatory effect on the medulla. henriettes-herb.com This vasoconstrictor effect is considered one of its most important actions. henriettes-herb.comthenaturopathicherbalist.com However, this initial hypertensive phase can be followed by a marked drop in blood pressure. henriettes-herb.com Some sources also describe it as having hypotensive properties. nih.gov This dual effect may be dose-dependent, with lower doses potentially causing hypotension and higher doses leading to hypertension. thenaturopathicherbalist.com The mechanism is thought to involve interference with calcium channel pathways, suggesting potential vasodilatory effects. biosynth.com

Gastrointestinal Motility Modulation

This compound has been shown to have a stimulant action on intestinal smooth muscle. bioaustralis.com It is known to increase peristaltic action and the general muscular tone of the stomach and intestinal walls. henriettes-herb.com This effect is part of its broader influence on mucous membranes, where it can allay irritation and restore tone. henriettes-herb.com In experimental models using isolated guinea pig ileum, hydrastine inhibited electrically evoked contractions. nih.gov The modulation of gastrointestinal motility appears to be a complex interplay of its effects on the autonomic nervous system and direct actions on the smooth muscle cells.

Bronchodilatory and Relaxant Effects on Airway Smooth Muscle

Receptor-Level Interactions (e.g., adrenergic, adenosinic)

Research indicates that the alkaloids found in Hydrastis canadensis, including hydrastine, may exert their effects through interactions with adrenergic and adenosinic receptors. researchgate.netnih.gov While direct and conclusive mechanistic details are still being elucidated, studies on isolated guinea pig trachea suggest that these receptor systems are involved in the pharmacological response to Hydrastis alkaloids. researchgate.netnih.gov The interaction with adenosinic receptors is of particular interest, as these receptors are known to play a role in various physiological processes. nih.govmdpi.com There is also evidence for functional interactions and heterodimerization between adenosine A1 receptors and β-adrenergic receptors, which could create complex signaling platforms. nih.gov Further investigation is needed to fully characterize the specific binding affinities and functional consequences of this compound at these receptor subtypes.

Potentiation of Isoprenaline Effects

An ethanolic extract of Hydrastis, containing hydrastine among other alkaloids, has been shown to potentiate the relaxant effect of isoprenaline on carbachol-precontracted isolated guinea pig trachea at concentrations between 0.01 and 0.1 microg/ml. researchgate.netnih.gov Isoprenaline is a non-selective β-adrenergic agonist that induces smooth muscle relaxation. medsafe.govt.nzfpnotebook.com The potentiation of its effects by the Hydrastis extract suggests a synergistic or modulatory interaction with the β-adrenergic signaling pathway. researchgate.netnih.gov This could involve a direct or indirect mechanism that enhances the response of the β-adrenergic receptors to isoprenaline.

Anti-inflammatory and Immunomodulatory Pathways

This compound, as a constituent of Goldenseal (Hydrastis canadensis), is associated with anti-inflammatory and immunomodulatory properties. ijpsjournal.com The anti-inflammatory effects of phytochemicals are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. semanticscholar.orgresearchgate.netmdpi.com

Research on Goldenseal extract, which contains hydrastine, has shown that it can alter the responses of lipopolysaccharide-stimulated macrophages in a dose-dependent manner. ijpsjournal.com Specifically, it has been observed to lower the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). ijpsjournal.com It also affects the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). ijpsjournal.com These cytokines are critical mediators in the inflammatory cascade. researchgate.net The modulation of these signaling molecules suggests that the components of Goldenseal, including this compound, can influence the immune response at a cellular level. ijpsjournal.comsemanticscholar.org

Antimicrobial Spectrum and Modes of Action

The antimicrobial properties of Goldenseal are well-documented and are largely attributed to its alkaloid constituents, including this compound. ijpsjournal.comresearchgate.net

Antibacterial Efficacy

Alkaloids from Hydrastis canadensis, such as berberine and hydrastine, have demonstrated notable antibacterial activity. nih.gov Studies have shown these compounds to be effective against various bacteria, including Streptococcus pyogenes and Staphylococcus aureus. nih.gov The antibacterial action of alkaloids can involve various mechanisms, such as the inhibition of DNA synthesis and damage to the bacterial cell wall. mdpi.comresearchgate.net One study evaluated the antibacterial activity of (1R, 9R)-β-hydrastine against Helicobacter pylori, reporting a medium activity with a Minimum Inhibitory Concentration (MIC) 50 value of 100 µg/mL. researchgate.net Interestingly, the (1S,9R)-β-hydrastine enantiomer showed the same level of activity, suggesting that the stereochemistry at these positions may not significantly impact its efficacy against this particular bacterium. researchgate.net

Below is a table summarizing the antibacterial activity of β-hydrastine:

| Bacterium | Alkaloid | MIC50 (µg/mL) |

| Helicobacter pylori | (1R, 9R)-β-hydrastine | 100 |

| Helicobacter pylori | (1S, 9R)-β-hydrastine | 100 |

Antifungal Properties

The alkaloids present in Goldenseal also exhibit antifungal properties. ijpsjournal.comresearchgate.net Research has indicated that these compounds are active against various fungal species. researchgate.net The mechanisms underlying the antifungal action of alkaloids can include disruption of the fungal cell membrane and inhibition of essential enzymes. mdpi.com

Antiviral Activities

In addition to its antibacterial and antifungal effects, constituents of Goldenseal have been noted for their potential antiviral activities. ijpsjournal.comresearchgate.net The isoquinoline alkaloids, the class to which hydrastine belongs, have been a subject of interest in the search for new antiviral agents. mdpi.com The mechanisms of antiviral action for these types of compounds can be diverse, including the interference with viral replication pathways. mdpi.com While the specific antiviral mechanisms of this compound are not fully elucidated, the broader class of alkaloids it belongs to has shown promise in this area.

Antispasmodic and Antisecretory Effects

This compound has been investigated for its effects on smooth muscle contraction and glandular secretions, demonstrating potential as an antispasmodic and antisecretory agent.

Antispasmodic Activity

Antisecretory Properties

Table 1: Investigated Antispasmodic and Antisecretory Effects of Hydrastine

| Activity | Model/System | Key Findings | Reference |

|---|---|---|---|

| Antispasmodic | Isolated rabbit aortas | Reduced contractions induced by serotonin, histamine, and epinephrine. | fitoterapiabrasil.com.br |

| Antispasmodic | Isolated guinea-pig tracheas | β-hydrastine had a median effective concentration of 72.8 μg/ml for relaxing pre-contracted trachea. | fitoterapiabrasil.com.br |

| Antisecretory | General Diarrhea Treatment | Found to have anti-microbial, antimotility, and antisecretory properties. | nih.gov |

Other Investigated Pharmacological Effects (e.g., Anticancer, Antiparasitic)

Beyond its antispasmodic and antisecretory activities, this compound has been the subject of research for other potential therapeutic applications, notably in the fields of oncology and parasitology.

Anticancer Research

Recent studies have highlighted the potential of hydrastine and its derivatives as anticancer agents. ontosight.ai Specifically, (-)-β-hydrastine has been shown to suppress the proliferation and invasion of human lung adenocarcinoma cells. spandidos-publications.comspandidos-publications.comnih.gov

The proposed mechanism of action involves the inhibition of p21-activated kinase 4 (PAK4) activity. spandidos-publications.comnih.gov This inhibition leads to several downstream effects:

Cell Cycle Arrest: It causes cell cycle arrest at the G1 phase by decreasing the protein levels of cyclin D1/D3 and CDK2/4/6. spandidos-publications.comspandidos-publications.comnih.gov

Induction of Apoptosis: Inhibition of PAK4 kinase activity by (-)-β-hydrastine promotes early apoptosis of lung adenocarcinoma cells through the mitochondrial apoptosis pathway. spandidos-publications.comspandidos-publications.comnih.gov This is achieved by decreasing Bcl-2 levels and increasing caspase 3 and 8 levels. spandidos-publications.com

Suppression of Migration and Invasion: (-)-β-hydrastine significantly suppresses the migratory and invasive abilities of lung cancer cells. spandidos-publications.comspandidos-publications.comnih.gov This is associated with the downregulation of pathways such as PAK4/LIMK1/cofilin, PAK4/SCG10, and PAK4/MMP2. spandidos-publications.comnih.gov

In silico studies have also suggested that constituents of Hydrastis canadensis, including those related to hydrastine, may be effective in controlling hormone-independent breast cancer. nih.gov

Antiparasitic Activity

Table 2: Investigated Anticancer and Antiparasitic Effects of Hydrastine

| Pharmacological Effect | Cell Line/Organism | Key Research Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| Anticancer | Human Lung Adenocarcinoma Cells (A549, LTEP-A-2) | (-)-β-hydrastine inhibited proliferation in a concentration-dependent manner. | Inhibition of PAK4 kinase activity, leading to G1 cell cycle arrest and apoptosis. | spandidos-publications.comspandidos-publications.comnih.gov |

| Anticancer | Human Lung Adenocarcinoma Cells | Suppressed migration and invasion. | Downregulation of PAK4/LIMK1/cofilin, PAK4/SCG10, and PAK4/MMP2 pathways. | spandidos-publications.comnih.gov |

| Anticancer | Hormone-Independent Breast Cancer | In silico analysis suggests potential efficacy. | Not fully elucidated in this study. | nih.gov |

| Antiparasitic | Entamoeba histolytica, Giardia lamblia, Trichomonas vaginalis | Berberine, a related alkaloid, inhibited growth in vitro. | Not specified for hydrastine. | fitoterapiabrasil.com.br |

Analytical Methodologies for Identification and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of (+)-hydrastine's identity. These techniques provide detailed information about the molecule's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule. nih.gov Two-dimensional NMR techniques, such as proton-proton correlated spectroscopy (H-H COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond coherence (HMBC), provide further detailed connectivity information, confirming the assignment of all proton and carbon signals. acs.orgacs.org The chemical shifts of the protons can vary depending on the solvent used for the analysis, with differences observed in common NMR solvents like DMSO-d₆, acetonitrile-d₃, acetone-d₆, methanol-d₄, and chloroform-d₁. acs.orgacs.org

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shifts can vary based on solvent and experimental conditions)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | ~4.0 | ~65.0 |

| H-8 | ~6.6 | ~110.0 |

| OCH₃ | ~3.8 | ~56.0 |

| N-CH₃ | ~2.5 | ~42.0 |

This table is for illustrative purposes and does not represent a complete spectral assignment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum of this compound displays characteristic absorption peaks corresponding to specific bond vibrations. A notable feature is the strong absorption peak around 1756 cm⁻¹, which is indicative of the C=O (carbonyl) stretching of the lactone functional group. acs.orgacs.org Other characteristic peaks include those for C-H, C=C, and C-O stretching, which collectively provide a unique spectral fingerprint for the compound. acs.orgacs.org Near-infrared (IR) spectroscopy has also been explored as a rapid, non-destructive method for identifying and quantifying different hydration states of drug compounds. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation patterns, which aids in structural confirmation. nih.govnih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying alkaloids in complex mixtures like goldenseal extracts. nih.govnih.gov

Under collision-induced dissociation (CID), the this compound molecule, which consists of an isoquinoline and a phthalide moiety linked by a C1-C9 bond, readily cleaves at this bond. researchgate.netresearchgate.net This fragmentation results in a major charged fragment at an m/z of 190, corresponding to the isoquinoline portion, following the neutral loss of the phthalide group. researchgate.netresearchgate.net This characteristic fragmentation pathway is instrumental in identifying hydrastine and its metabolites. researchgate.netresearchgate.net High-resolution mass spectrometry, such as LC-ESI-MSn with an Orbitrap or UPLC-QTOF-MS, allows for the accurate mass measurement of both precursor and fragment ions, facilitating the rapid and precise identification of numerous alkaloids in goldenseal. researchgate.netresearchgate.netresearchgate.net

Chromatographic Quantification Methods

Chromatographic techniques are the primary methods for the quantitative analysis of this compound in various samples, including raw plant material and dietary supplements. These methods offer high sensitivity, specificity, and accuracy.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and validated method for the quantification of hydrastine. nih.gov Several HPLC methods have been developed, often for the simultaneous determination of hydrastine and berberine, another major alkaloid in goldenseal. nih.gov A common approach involves using a C18 column with a mobile phase consisting of an acidified water-acetonitrile mixture, with detection typically set around 230 nm or 290 nm. nih.govnih.govtandfonline.comnih.gov An isocratic HPLC method with a C18 column has been validated for the analysis of hydrastine, berberine, canadine, and palmatine, with a run time of about 12.5 minutes. tandfonline.com The linearity of these methods is typically established over a concentration range of approximately 10 to 150 µg/mL for hydrastine. tandfonline.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, offers faster analysis times, often under 6 minutes. nih.govresearchgate.net UPLC methods, frequently coupled with mass spectrometry (UPLC-MS) or UV detection, provide enhanced separation efficiency and sensitivity. nih.govresearchgate.net One such method utilizes a BEH Shield RP18 column with a gradient elution of ammonium formate and acetonitrile containing formic acid. researchgate.net For UV detection in UPLC, the wavelength is often set at 290 nm for β-hydrastine. nih.govresearchgate.net Charged Surface Hybrid (CSH) column technology has also been shown to improve the peak shape and loading capacity for basic alkaloids like hydrastine, leading to better resolution and sensitivity.

Table 2: Comparison of Chromatographic Methods for this compound Quantification

| Technique | Column Type | Typical Mobile Phase | Detection | Key Advantages |

|---|---|---|---|---|

| HPLC-UV | C18 nih.govtandfonline.com | Acetonitrile/Water with acid (e.g., phosphoric, acetic) nih.govnih.gov | UV (230-290 nm) nih.govnih.gov | Robust, widely available, validated for quality control. nih.gov |

| UPLC-UV/MS | BEH Shield RP18, CSH C18 researchgate.net | Acetonitrile/Ammonium formate with formic acid researchgate.net | UV (290 nm), MS nih.govresearchgate.net | Faster run times, higher resolution, improved sensitivity. researchgate.net |

Biomarker Development and Quality Control Standards

This compound, along with berberine, is a key biomarker for the quality control and standardization of goldenseal (Hydrastis canadensis) raw materials and dietary supplements. google.comresearchgate.net The concentration of these alkaloids is a primary indicator of the identity and quality of goldenseal products. google.comresearchgate.net The United States Pharmacopeia (USP) has proposed standards for dried goldenseal root and rhizome, requiring not less than 2.0% hydrastine. google.comshaverscreek.org Similarly, the British Pharmacopoeia has set a minimum of 2.5% hydrastine for the dried rhizome and root.

Advanced Research Directions and Future Perspectives on + -hydrastine

Structure-Activity Relationship Studies

The exploration of the structure-activity relationships (SAR) of (+)-hydrastine and its analogs is a burgeoning field, crucial for optimizing its therapeutic potential. vulcanchem.com The core structure of hydrastine, a phthalide isoquinoline alkaloid, features a 1,2,3,4-tetrahydroisoquinoline ring fused to a phthalide ring, creating two chiral centers at C-1 and C-3'. rsc.org This stereochemistry is a critical determinant of its biological activity.

Research has demonstrated that the stereochemical configuration at positions 1 and 9 significantly influences the compound's properties. vulcanchem.com For instance, this compound, with a 1S,9R configuration, acts as a potent competitive antagonist at mammalian GABA-A receptors, exhibiting a convulsant potency 180 times greater than its enantiomer, (-)-hydrastine. nih.gov This highlights the stereoselective nature of its interaction with biological targets.

Furthermore, the functional groups attached to the isoquinoline skeleton, such as the methoxy and methylenedioxy moieties, are believed to play a significant role in the molecule's interaction with cellular targets. vulcanchem.com Modifications to these groups could lead to derivatives with altered potency, selectivity, or pharmacokinetic profiles. Studies on related protoberberine alkaloids have shown that the type and position of oxygen substituents on the A, C, and D rings influence their biological activities. muni.cz For example, shifting an oxygen function from the C-9 and C-10 positions to the C-10 and C-11 positions can significantly increase antimalarial activity. muni.cz This suggests that similar modifications to the hydrastine scaffold could yield compounds with enhanced or novel pharmacological effects.

The development of semi-synthetic derivatives aims to produce compounds with improved biological activities or better pharmacokinetic properties. vulcanchem.com A deeper understanding of the SAR is essential for the rational design of new hydrastine-based therapeutic agents.

Investigation of Metabolite Pharmacological Activity

Following oral administration, this compound undergoes rapid and extensive phase I and phase II metabolism. nih.govresearchgate.net This biotransformation leads to a variety of metabolites, some of which may possess their own pharmacological activity. nih.govresearchgate.net Investigating the biological effects of these metabolites is a critical area of ongoing research.

Phase I metabolism of hydrastine involves several key reactions, including:

Reduction

O-demethylation

N-demethylation

Hydroxylation

Aromatization

Lactone hydrolysis

Dehydrogenation of the alcohol group (formed by lactone hydrolysis) to a ketone group nih.govresearchgate.net

These phase I metabolites then undergo phase II conjugation, primarily through glucuronidation and to a lesser extent, sulfation. nih.goviarc.frnih.gov The resulting glucuronide and sulfate conjugates are then excreted. nih.gov

Proteomic and Genomic Studies in Biosynthesis and Metabolism

The fields of proteomics and genomics offer powerful tools to unravel the intricate pathways of this compound biosynthesis and metabolism. oup.commdpi.comfrontiersin.org These "omics" technologies can help identify the specific enzymes and genes involved in the production of this complex alkaloid in its native plant, Hydrastis canadensis.

Tracer experiments have established that the biosynthesis of hydrastine involves two molecules of the amino acid tyrosine. cdnsciencepub.comresearchgate.net Dopamine has also been identified as a specific precursor, with one molecule being utilized in the biosynthetic pathway. cdnsciencepub.commcmaster.ca These foundational studies have paved the way for more in-depth investigations using modern analytical techniques.

Genomic and transcriptomic analyses of Hydrastis canadensis can identify candidate genes encoding the enzymes responsible for the various steps in the hydrastine biosynthetic pathway. mdpi.com By comparing the gene expression profiles of high- and low-hydrastine producing plant tissues or varieties, researchers can pinpoint the key genes involved. mdpi.com

Proteomic studies, which analyze the entire protein complement of a cell or tissue, can then confirm the presence and abundance of these enzymes. frontiersin.org This approach can also shed light on the regulation of the biosynthetic pathway and how it is interconnected with primary metabolism, which supplies the necessary precursors and energy. mdpi.com Understanding these molecular details is not only of fundamental scientific interest but also opens up possibilities for metabolic engineering to enhance the production of hydrastine in cell cultures or other host organisms. mdpi.com

Development of Novel Analogues and Derivatives

The chemical scaffold of this compound presents a rich platform for the development of novel analogues and derivatives with potentially improved therapeutic properties. rsc.org The synthesis of such compounds is an active area of research, driven by the desire to enhance biological activity, improve pharmacokinetic profiles, and explore new pharmacological applications. vulcanchem.comrsc.org

One approach involves the semi-synthesis of hydrastine derivatives from more abundant natural products like berberine. rsc.org This can be a more efficient route than total synthesis for producing a variety of analogues. Additionally, the total synthesis of hydrastine and its stereoisomers allows for greater control over the molecular architecture, enabling the creation of compounds that are not accessible through semi-synthesis. rsc.org

Recent synthetic strategies have focused on developing enantioselective methods to produce specific stereoisomers of hydrastine, which is crucial given the demonstrated stereoselectivity of its biological actions. rsc.org For example, a chiral epoxide ring-opening cascade cyclization strategy has been developed for the asymmetric total synthesis of (−)-β-hydrastine. rsc.org

The development of novel hydrazide analogues of tetrahydroisoquinolines, a core component of the hydrastine structure, has also been explored for their potential antimycobacterial activity. researchgate.net These studies highlight the versatility of the hydrastine scaffold for generating new chemical entities with diverse biological targets. Future work in this area will likely involve the use of computational modeling and combinatorial chemistry to design and synthesize libraries of hydrastine analogues for high-throughput screening.

Synergistic Effects with Other Phytoconstituents (e.g., Berberine, Canadine)

The medicinal efficacy of herbal preparations like goldenseal (Hydrastis canadensis) is often attributed to the synergistic interactions of their various chemical constituents. nih.govcapes.gov.brnih.gov Research into the synergistic effects of this compound with other alkaloids found in goldenseal, such as berberine and canadine, is a promising avenue for understanding the plant's traditional uses and for developing more effective botanical medicines. usda.gov

While berberine is often considered the primary antimicrobial alkaloid in goldenseal, studies have shown that its activity can be significantly enhanced by other compounds present in the plant. nih.govcapes.gov.brnih.gov For instance, certain flavonoids found in goldenseal leaves, such as sideroxylin, 8-desmethyl-sideroxylin, and 6-desmethyl-sideroxylin, have been shown to synergistically increase the antibacterial activity of berberine against Staphylococcus aureus. nih.govcapes.gov.brnih.gov They achieve this by inhibiting the NorA multidrug resistance pump, a mechanism that bacteria use to expel antimicrobial agents. nih.govcapes.gov.brnih.gov Interestingly, these flavonoids possess no inherent antimicrobial activity on their own. nih.govcapes.gov.br

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying (+)-Hydrastine in plant extracts or synthetic mixtures?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). Validate methods by assessing parameters like linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and precision (%RSD < 5%) using certified reference standards. Include internal standards (e.g., berberine) to correct for matrix effects .

- Data Validation : Cross-check results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, especially when isolating this compound from complex matrices like Hydrastis canadensis .

Q. How can researchers optimize extraction protocols for this compound to maximize yield while preserving structural integrity?

- Experimental Design : Compare solvent systems (e.g., ethanol-water vs. methanol-acid mixtures) under varying temperatures (20–60°C) and extraction durations (1–24 hours). Use response surface methodology (RSM) to model interactions between variables. Monitor degradation products via thin-layer chromatography (TLC) .

- Contradiction Resolution : If yield and purity are inversely correlated (e.g., high-temperature extraction increases yield but degrades alkaloids), prioritize purity for pharmacological studies by adopting low-temperature sonication .

Q. What are the critical steps in synthesizing this compound enantioselectively, and how can chiral purity be verified?

- Synthetic Strategy : Employ asymmetric catalysis (e.g., chiral Lewis acids) or biocatalytic methods. Document reaction conditions (temperature, solvent, catalyst loading) and intermediates using HPLC with chiral columns .

- Purity Assessment : Use polarimetry to measure specific rotation ([α]D) and compare with literature values. Confirm enantiomeric excess (ee) ≥ 98% via chiral HPLC or capillary electrophoresis .

Advanced Research Questions

Q. How do researchers address discrepancies in reported bioactivity data for this compound across in vitro and in vivo models?

- Data Harmonization : Conduct dose-response studies under standardized conditions (e.g., cell line passage number, animal strain). Perform meta-analyses to identify confounding variables (e.g., solubility differences in DMSO vs. saline) .

- Mechanistic Validation : Use knockout models or RNA interference to confirm target specificity. For example, if this compound’s anti-inflammatory effects vary between murine and human macrophages, validate its interaction with NF-κB via luciferase reporter assays .

Q. What strategies resolve chromatographic co-elution issues when analyzing this compound in multi-alkaloid mixtures?

- Advanced Separation : Implement ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particles or tandem mass spectrometry (MS/MS) for selective ion fragmentation. Optimize gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate co-eluting isomers like hydrastine and hydrastinine .

- Data Interpretation : Use principal component analysis (PCA) to distinguish spectral fingerprints of co-eluting peaks in MS datasets .

Q. How can computational models predict this compound’s pharmacokinetic properties, and what experimental validation is required?

- In Silico Workflow : Apply quantitative structure-activity relationship (QSAR) models to estimate logP, bioavailability, and metabolic stability. Use molecular docking to simulate interactions with cytochrome P450 enzymes .

- Experimental Confirmation : Validate predictions via in vitro hepatic microsomal assays and in vivo pharmacokinetic studies in rodents. Compare AUC (area under the curve) and half-life (t½) with model outputs .

Q. What experimental designs mitigate batch-to-batch variability in this compound’s bioactivity assays?

- Standardization : Implement quality control (QC) protocols, including reference standards for each assay plate and blinded data analysis. Use ANOVA to statistically assess variability between batches .

- Reproducibility Framework : Publish raw datasets and detailed protocols in supplementary materials, adhering to journal guidelines for data transparency .

Contradiction Analysis and Resolution

Q. How should researchers interpret conflicting reports on this compound’s cytotoxicity in cancer vs. normal cells?

- Hypothesis Testing : Replicate studies using identical cell lines (e.g., ATCC-verified HeLa and HEK293). Control for culture conditions (e.g., serum concentration, passage number). Perform transcriptomic profiling to identify differential gene expression in responsive vs. resistant cells .

- Mechanistic Depth : Investigate off-target effects via proteomic screens. For instance, if this compound unexpectedly inhibits topoisomerase II in normal cells, validate via comet assays .

Q. What methodologies reconcile discrepancies in this compound’s reported solubility across studies?

- Systematic Re-evaluation : Measure solubility in buffered solutions (pH 2–8) using nephelometry or UV spectrophotometry. Compare results with published data, adjusting for temperature and ionic strength .

- Advanced Techniques : Use small-angle X-ray scattering (SAXS) to study aggregation behavior, which may explain anomalous solubility in specific solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.